molecular formula C21H20N2O3 B4450747 propan-2-yl 2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxylate

propan-2-yl 2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxylate

Cat. No.: B4450747
M. Wt: 348.4 g/mol
InChI Key: AFWDXXAEQSHKGE-UHFFFAOYSA-N
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Description

Propan-2-yl 2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxylate is a complex organic compound belonging to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring substituted with phenyl groups and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxylate typically involves a multi-step process. One common method starts with the condensation of 2,3-diphenyl-1,3-butadiene with hydrazine hydrate to form 5,6-diphenylpyridazine. This intermediate is then subjected to acylation with acetic anhydride to introduce the 2-methyl-3-oxo group. Finally, esterification with isopropanol in the presence of a strong acid catalyst yields the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety during the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of 2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxylic acid.

    Reduction: Formation of 2-methyl-3-hydroxy-5,6-diphenylpyridazine-4-carboxylate.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Propan-2-yl 2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of propan-2-yl 2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The compound’s structural features, such as the pyridazine ring and phenyl groups, play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 2-methyl-3-oxo-5-phenylpyridazine-4-carboxylate: Lacks one phenyl group, resulting in different chemical properties.

    Propan-2-yl 2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxamide: Contains an amide group instead of an ester, affecting its reactivity and solubility.

    Propan-2-yl 2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxylic acid:

Uniqueness

Propan-2-yl 2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxylate stands out due to its specific ester functional group, which imparts unique solubility and reactivity characteristics. This makes it particularly valuable in applications where these properties are essential, such as in the development of pharmaceuticals and advanced materials.

Properties

IUPAC Name

propan-2-yl 2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-14(2)26-21(25)18-17(15-10-6-4-7-11-15)19(22-23(3)20(18)24)16-12-8-5-9-13-16/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWDXXAEQSHKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C(=NN(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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